Enhanced Lipophilicity vs. Non-Methylated Analog
The presence of the 7-methyl group in CAS 1429309-52-3 increases its calculated lipophilicity compared to the non-methylated analog 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 848398-41-4). The target compound has a PubChem-calculated XLogP3 value of 1.8, while the non-methylated analog has an XLogP3 value of 1.4 [1][2]. This represents a quantified increase in lipophilicity, which can translate to enhanced membrane permeability or altered solubility for the final derivatives.
Δ +0.4
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 848398-41-4): XLogP3 = 1.4 |
| Quantified Difference | Δ XLogP3 = +0.4 |
| Conditions | Computed property using XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
This quantifiable difference in lipophilicity can be critical for medicinal chemists optimizing the ADME properties of a lead series, providing a distinct starting point compared to the non-methylated analog.
- [1] PubChem. (2024). 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CID 75464855). National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 2,4-dichloro-5H,7H-furo[3,4-d]pyrimidine (CID 23125094). National Center for Biotechnology Information. View Source
